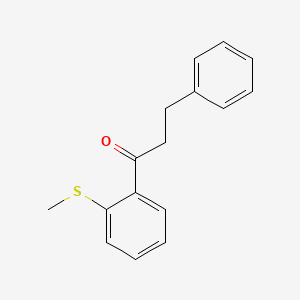

2'-Methoxy-3-(2-methoxyphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

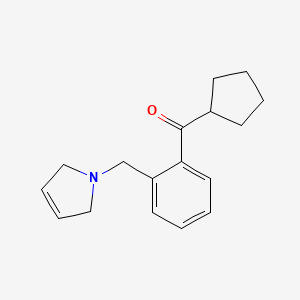

The synthesis of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone involves various reaction conditions. For instance, one method involves the use of palladium 10% on activated carbon and sodium carbonate in ethanol and water at 100 degrees Celsius for 6 hours . Another method involves the use of C 22 H 38 Br 2 N 2 Ni 2 O 2 S 4(2+) *2Br (1-) and sodium tertiary butoxide in toluene at 140 degrees Celsius for 24 hours .Molecular Structure Analysis

The molecular formula of 2’-Methoxy-3-(2-methoxyphenyl)propiophenone is C17H18O3 . The InChI code is 1S/C17H18O2/c1-13-7-3-4-8-14 (13)11-12-16 (18)15-9-5-6-10-17 (15)19-2/h3-10H,11-12H2,1-2H3 .Physical And Chemical Properties Analysis

2’-Methoxy-3-(2-methoxyphenyl)propiophenone has a molecular weight of 254.33 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用

1. Pharmacological and Industrial Importance

Syringic acid (SA), a compound related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, is synthesized via the shikimic acid pathway in plants. It has a wide range of therapeutic applications in preventing diseases like diabetes, cardiovascular diseases, and cancer. SA is known for its antioxidant, antimicrobial, anti-inflammatory, antiendotoxic, neuroprotective, and hepatoprotective activities. The presence of methoxy groups on the aromatic ring is crucial for its therapeutic property. Besides its medical use, SA has significant industrial applications in bioremediation, photocatalytic ozonation, and laccase-based catalysis (Srinivasulu et al., 2018).

2. Anti-Cancer and Anti-Inflammatory Properties

4′-Geranyloxyferulic acid (GOFA), a derivative of 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, exhibits potential as an anti-inflammatory and anti-tumor agent. In vivo studies demonstrate its efficacy as a colon cancer chemopreventive agent, with a protective effect on colon cancer growth and development. Its occurrence in widely consumed fruits and vegetables like citrus fruits underlines its dietary significance (Epifano et al., 2015).

3. Atmospheric Reactivity and Environmental Impact

Methoxyphenols, related to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, are used as tracers for biomass burning and have significant atmospheric reactivity. Their reactions with radicals like OH and NO3 are predominant degradation pathways and have substantial secondary organic aerosol (SOA) formation potentials. This understanding is crucial for assessing the ecotoxicity of degradation products and their contribution to SOA formation from atmospheric aging of biomass-burning plumes (Liu et al., 2022).

4. Photovoltaic Applications

In the context of renewable energy, compounds similar to 2'-Methoxy-3-(2-methoxyphenyl)propiophenone, specifically methoxy-substituted fullerenes, are studied for their charge carrier transport and recombination in bulk‐heterojunction solar cells. These studies are pivotal for improving the efficiency and performance of organic solar cells (Pivrikas et al., 2007).

Safety And Hazards

特性

IUPAC Name |

1,3-bis(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-16-9-5-3-7-13(16)11-12-15(18)14-8-4-6-10-17(14)20-2/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFILYPFYHNSXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644161 |

Source

|

| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Methoxy-3-(2-methoxyphenyl)propiophenone | |

CAS RN |

898769-65-8 |

Source

|

| Record name | 1-Propanone, 1,3-bis(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

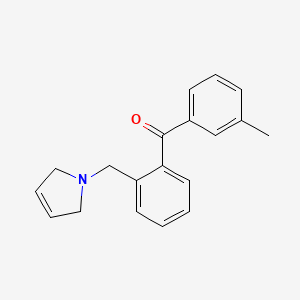

![Ethyl 7-[2-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327371.png)

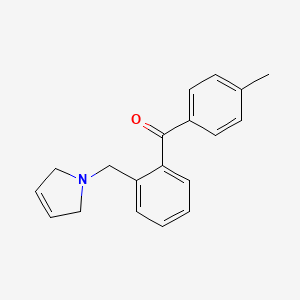

![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)